tert-butyl N-(2-bromo-3-methoxypropyl)carbamate
Overview
Description
tert-Butyl N-(2-bromo-3-methoxypropyl)carbamate: is a chemical compound with the molecular formula C9H18BrNO3 and a molecular weight of 268.15 g/mol . It is a carbamate ester, commonly used in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-bromo-3-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromo-3-methoxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl N-(2-bromo-3-methoxypropyl)carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, tetrahydrof
Biological Activity
tert-butyl N-(2-bromo-3-methoxypropyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various therapeutic contexts.
- Chemical Name : this compound
- Molecular Formula : CHBrNO
- Molecular Weight : 303.16 g/mol
- Structure : The compound features a tert-butyl group, a carbamate moiety, and a bromo-methoxy substituted propyl chain.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenylthiazoles containing tert-butyl groups have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. These compounds often demonstrate low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
1a | MRSA | 4 |
20 | C. difficile | 4 |
18 | E. coli | Moderate |
The mechanism by which this compound exerts its effects is likely linked to its ability to penetrate bacterial membranes effectively due to its hydrophobicity and steric bulk. This property enhances its interaction with bacterial cell wall synthesis pathways, ultimately leading to cell lysis and death .
3. Pharmacokinetics and ADME Properties
Pharmacokinetic studies reveal that the compound is well-absorbed with high gastrointestinal absorption rates. It also exhibits favorable blood-brain barrier permeability, suggesting potential neuropharmacological applications. The compound acts as a substrate for certain cytochrome P450 enzymes (notably CYP1A2 and CYP2C19), which may influence its metabolism and efficacy in vivo .
Parameter | Value |
---|---|
GI Absorption | High |
BBB Permeant | Yes |
CYP Inhibition | CYP1A2, CYP2C19 |
Log Kp (skin permeation) | -5.35 cm/s |
Log Po/w (iLOGP) | 2.88 |
Case Studies
Several studies have investigated the efficacy of related compounds in clinical settings:
- Study on MRSA Infections : A recent clinical trial evaluated a series of carbamate derivatives against MRSA strains, demonstrating that certain modifications to the side chains significantly enhanced antibacterial activity while maintaining low toxicity profiles in human cell lines .
- Toxicity Assessment : In vitro studies showed that compounds with similar structures maintained high cell viability (over 90%) in MCF-7 breast cancer cells at concentrations significantly above their MICs, indicating a favorable safety profile .
Properties
IUPAC Name |
tert-butyl N-(2-bromo-3-methoxypropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7(10)6-13-4/h7H,5-6H2,1-4H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTCECKIIYBAIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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